molecular formula C15H12N2O7 B2819641 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde CAS No. 22540-03-0

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Cat. No.: B2819641
CAS No.: 22540-03-0
M. Wt: 332.268
InChI Key: LGWULEGGQGLJME-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C13H8N2O6 . It was synthesized and its crystal structure was studied in a paper published in 2021 .


Synthesis Analysis

The compound was synthesized using 4–Hydroxybenzaldehyde (122 mg, 10 mmol), anhydrous potassium carbonate (276 mg, 2 mmol), 2,4-dinitrofluorobenzene (186 mg, 10 mmol) and anhydrous dichloromethane (15 mL). The mixture was stirred at room temperature for 2–3 hours. After the reaction was complete, the reaction mixture was concentrated under reduced pressure, and the residue was purified with ethyl acetate – petroleum ether (1:2, v/v) as eluent by silica gel chromatography column to obtain a light yellow solid (195 mg, yield 68%) .


Molecular Structure Analysis

The molecular structure of this compound was analyzed and it was found that there are two benzene rings in the structure. The bond lengths and angles are in the expected ranges . The aldehyde group and the connected benzene ring are coplanar .

Scientific Research Applications

Chemosensors for Metal Ions

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde and related compounds have been investigated for their selectivity and sensitivity toward metal ions, particularly Fe(III). These compounds exhibit a high degree of selectivity for Fe3+ over other cations, making them potent chemosensors. The fluorescence quenching observed upon complexation with Fe3+ ions is attributed to a photoinduced electron transfer mechanism, highlighting their potential in spectrofluorimetric applications for metal ion detection (Sharma, Chhibber, & Mittal, 2015).

Renewable Epoxy Thermosets

Research on fully renewable triphenols synthesized from lignin-derived phenols and aldehydes, including 4-hydroxybenzaldehyde and related derivatives, has demonstrated their utility in creating epoxy thermosets. These materials show promise for applications in sustainable materials science, offering insights into the thermomechanical properties and thermal stability of these renewable resources (Zhao et al., 2018).

Catalysis and Organic Synthesis

Compounds like 4-hydroxybenzaldehyde have been used as intermediates in various catalytic and synthetic processes. For instance, the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H, directed by the para-hydroxyl group, demonstrates the utility of such compounds in the functionalization of aromatic carbonyl compounds under environmentally benign conditions (Jiang et al., 2014).

Liquid Crystalline Properties

The synthesis of monomers and polymers derived from 4-hydroxybenzaldehyde and related compounds has been explored for their thermotropic liquid crystalline properties. These studies provide a foundation for developing materials with potential applications in displays and optical devices, as well as insights into the relationship between molecular structure and liquid crystalline behavior (Kannan, Raja, & Sakthivel, 2004).

Molecular Docking and Pharmacological Applications

Further, 4-methoxybenzaldehyde and its analogs have been studied for their intermolecular interactions and molecular docking behaviors. Such investigations are crucial for understanding the competitive inhibitory activity of these compounds on enzymes like tyrosinase, which is significant for applications in pharmacology and food science (Ghalla et al., 2018).

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWULEGGQGLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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